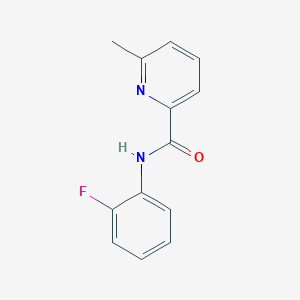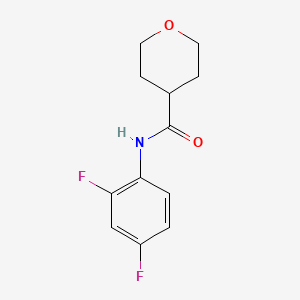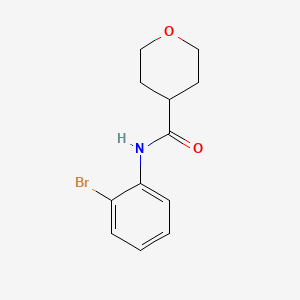
N-(2-bromophenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)oxane-4-carboxamide, also known as BPOC, is a chemical compound that has been extensively studied for its potential use in scientific research. BPOC is a member of the oxanamide family of compounds and is known for its ability to inhibit the activity of enzymes that play a key role in various biochemical processes.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)oxane-4-carboxamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact details of the mechanism of action of N-(2-bromophenyl)oxane-4-carboxamide are still being studied, but it is believed to involve the formation of a reactive intermediate that interacts with the active site of the enzyme.
Biochemical and Physiological Effects:
N-(2-bromophenyl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. One of the key effects of N-(2-bromophenyl)oxane-4-carboxamide is its ability to inhibit the activity of proteases, which can have a variety of downstream effects on cellular processes. N-(2-bromophenyl)oxane-4-carboxamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-(2-bromophenyl)oxane-4-carboxamide is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the activity of individual enzymes in a complex biological system. However, one limitation of N-(2-bromophenyl)oxane-4-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-bromophenyl)oxane-4-carboxamide. One area of interest is the development of more selective inhibitors that can target specific proteases with greater precision. Another area of interest is the use of N-(2-bromophenyl)oxane-4-carboxamide in the study of other enzymes involved in cellular processes, such as kinases and phosphatases. Finally, there is potential for the development of N-(2-bromophenyl)oxane-4-carboxamide-based drugs for the treatment of inflammatory diseases and other conditions.
Méthodes De Synthèse
N-(2-bromophenyl)oxane-4-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-bromophenylamine with ethyl oxanecarboxylate in the presence of a catalyst such as triethylamine. The resulting product can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-(2-bromophenyl)oxane-4-carboxamide has been used extensively in scientific research as a tool for studying the activity of enzymes involved in various biochemical processes. One of the key applications of N-(2-bromophenyl)oxane-4-carboxamide is in the study of proteases, which are enzymes that play a key role in the breakdown of proteins. N-(2-bromophenyl)oxane-4-carboxamide has been shown to inhibit the activity of several different proteases, including trypsin, chymotrypsin, and elastase.
Propriétés
IUPAC Name |
N-(2-bromophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-4-11(10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCTGKUGUWQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

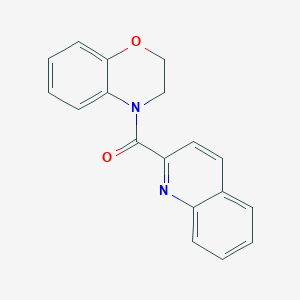
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
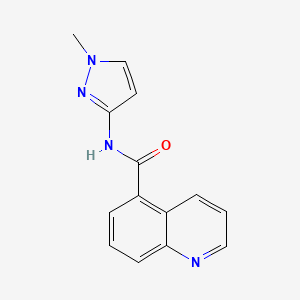
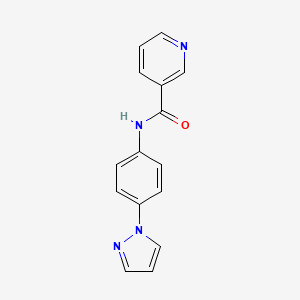
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
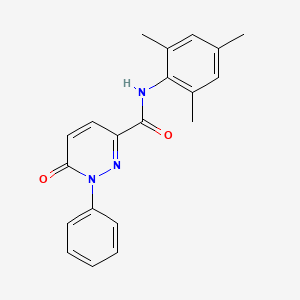
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)
